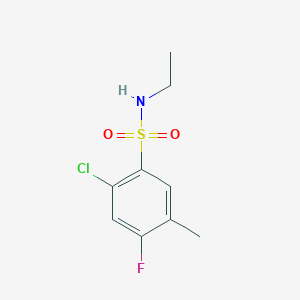

2-Chloro-N-ethyl-4-fluoro-5-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

2-chloro-N-ethyl-4-fluoro-5-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClFNO2S/c1-3-12-15(13,14)9-4-6(2)8(11)5-7(9)10/h4-5,12H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBZXNWSYMKIARG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=C(C=C(C(=C1)C)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N-ethyl-4-fluoro-5-methylbenzenesulfonamide typically involves multiple steps. One common method includes the following steps:

Nitration: The starting material, 2-chloro-4-fluoro-5-methylbenzenesulfonamide, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce a nitro group.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

Ethylation: The amino group is ethylated using ethyl iodide in the presence of a base like potassium carbonate to form the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro and fluoro substituents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.

Hydrolysis: The sulfonamide group can undergo hydrolysis in the presence of strong acids or bases.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

Oxidation Products: Oxidation can lead to the formation of sulfonic acids or other oxidized derivatives.

Reduction Products: Reduction can yield amines or other reduced forms of the compound.

Scientific Research Applications

2-Chloro-N-ethyl-4-fluoro-5-methylbenzenesulfonamide has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial or anticancer properties.

Biological Studies: The compound is used in studies to understand the interaction of sulfonamide derivatives with biological targets, such as enzymes and receptors.

Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals due to its reactivity and stability.

Mechanism of Action

The mechanism of action of 2-Chloro-N-ethyl-4-fluoro-5-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in the synthesis of folic acid in microorganisms. This inhibition can lead to the disruption of essential metabolic processes, making it effective as an antimicrobial agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-chloro-N-ethyl-4-fluoro-5-methylbenzenesulfonamide with structurally related benzenesulfonamide derivatives, focusing on substituent effects, physicochemical properties, and biological activity.

Substituent Effects and Physicochemical Properties

- Lipophilicity : The ethyl and methyl groups in the target compound enhance lipophilicity compared to sulfamoyl or thiazole-containing analogs, which may improve membrane permeability .

- Solubility : Sulfamoyl groups (e.g., in ) increase aqueous solubility, whereas bulky heterocycles (e.g., thiazole in ) reduce it .

- Stability: Fluorine at position 4 in the target compound likely improves metabolic stability over non-fluorinated analogs (e.g., ’s methoxy-substituted derivatives) .

Key Research Findings

Substituent Position Matters : Fluorine at position 4 (para to sulfonamide) enhances metabolic stability compared to ortho- or meta-fluoro analogs .

Biological vs. Agrochemical Applications : Bulky groups (e.g., thiazole in ) favor enzyme inhibition, while small halogens (Cl, F) align with antimicrobial/herbicidal uses .

Solubility-Toxicity Trade-off : Sulfamoyl groups improve solubility but may increase nephrotoxicity risks, as seen in sulfonamide-based drugs .

Biological Activity

2-Chloro-N-ethyl-4-fluoro-5-methylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides, which are known for their diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential applications as an antimicrobial and anticancer agent. The unique combination of substituents on the benzene ring contributes to its reactivity and biological efficacy.

Chemical Structure and Properties

The molecular formula of 2-Chloro-N-ethyl-4-fluoro-5-methylbenzenesulfonamide is C₉H₁₁ClFNO₂S. It features a sulfonamide group, which is essential for its biological activity, particularly in mimicking para-aminobenzoic acid (PABA) and inhibiting folic acid synthesis in microorganisms. The presence of chlorine, ethyl, fluorine, and methyl groups enhances its solubility and interaction with biological targets.

The mechanism of action for 2-Chloro-N-ethyl-4-fluoro-5-methylbenzenesulfonamide primarily involves its role as an inhibitor of enzymes critical for folic acid synthesis in bacteria. By mimicking PABA, it competes with this substrate for binding to the enzyme dihydropteroate synthase, leading to the inhibition of bacterial growth. Additionally, studies suggest that derivatives of sulfonamides can induce apoptosis in cancer cells by affecting cell cycle regulation and promoting cell death pathways.

Antimicrobial Activity

Research indicates that compounds similar to 2-Chloro-N-ethyl-4-fluoro-5-methylbenzenesulfonamide exhibit significant antimicrobial properties. For instance, sulfonamides have been shown to be effective against a range of Gram-positive and Gram-negative bacteria. The compound's ability to inhibit bacterial growth can be quantitatively assessed using Minimum Inhibitory Concentration (MIC) values.

| Pathogen | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Streptococcus pneumoniae | 8 |

Anticancer Activity

In vitro studies have demonstrated that 2-Chloro-N-ethyl-4-fluoro-5-methylbenzenesulfonamide exhibits cytotoxic effects against various cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The IC₅₀ values for these cell lines indicate the concentration required for 50% inhibition of cell viability.

| Cell Line | IC₅₀ (µM) |

|---|---|

| HCT-116 | 25 |

| MCF-7 | 30 |

| HeLa | 20 |

Case Studies

- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of various benzenesulfonamide derivatives, including 2-Chloro-N-ethyl-4-fluoro-5-methylbenzenesulfonamide, using the MTT assay. The results indicated significant inhibition of cell viability in treated cancer cell lines compared to controls, suggesting potential for further development as anticancer agents .

- Mechanistic Insights : Another investigation focused on understanding the mechanism by which sulfonamide derivatives induce apoptosis in cancer cells. The study utilized flow cytometry to analyze changes in cell cycle distribution and found that treatment with the compound resulted in G0/G1 phase arrest and increased sub-G1 populations indicative of apoptosis .

- Enzyme Inhibition Studies : Research has also highlighted the compound's ability to inhibit specific enzymes involved in metabolic pathways essential for bacterial survival. For example, enzyme assays demonstrated that sulfonamides could effectively inhibit dihydropteroate synthase at low concentrations, thereby validating their use as antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.